molecular formula C14H10Cl2O2 B6407181 2-(2,3-Dichlorophenyl)-6-methylbenzoic acid, 95% CAS No. 1261905-82-1

2-(2,3-Dichlorophenyl)-6-methylbenzoic acid, 95%

Cat. No.: B6407181
CAS No.: 1261905-82-1
M. Wt: 281.1 g/mol
InChI Key: HIIFJZLNMSMKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dichlorophenyl)-6-methylbenzoic acid, 95% (2,3-DCPA) is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of benzoic acid, and is composed of two chlorine atoms attached to a benzene ring, as well as a methyl group. This compound has been studied extensively in the laboratory, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

2-(2,3-Dichlorophenyl)-6-methylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a component in the synthesis of pharmaceuticals and other compounds. It has also been used in the study of the effects of environmental pollutants on plants and animals. Additionally, 2-(2,3-Dichlorophenyl)-6-methylbenzoic acid, 95% has been used in the study of the effects of drugs on the central nervous system.

Mechanism of Action

2-(2,3-Dichlorophenyl)-6-methylbenzoic acid, 95% has been found to interact with various biochemical pathways in the body. It has been found to interact with enzymes, hormones, and other molecules in the body. Specifically, it has been found to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Additionally, 2-(2,3-Dichlorophenyl)-6-methylbenzoic acid, 95% has been found to interact with the neurotransmitter serotonin, which is involved in mood regulation.
Biochemical and Physiological Effects
2-(2,3-Dichlorophenyl)-6-methylbenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain. Additionally, it has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. This can lead to increased levels of neurotransmitters, such as serotonin, which can cause changes in mood and behavior.

Advantages and Limitations for Lab Experiments

2-(2,3-Dichlorophenyl)-6-methylbenzoic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive, and can be synthesized easily in the laboratory. Additionally, it is stable and can be stored for long periods of time. However, there are some limitations to using 2-(2,3-Dichlorophenyl)-6-methylbenzoic acid, 95% in laboratory experiments. It is a synthetic compound, and its effects may not be the same as those of naturally occurring compounds. Additionally, it is not approved for human consumption, and its effects on humans are not known.

Future Directions

There are many potential future directions for 2-(2,3-Dichlorophenyl)-6-methylbenzoic acid, 95% research. For example, further research could be conducted to study the effects of 2-(2,3-Dichlorophenyl)-6-methylbenzoic acid, 95% on the central nervous system. Additionally, further research could be conducted to study the effects of 2-(2,3-Dichlorophenyl)-6-methylbenzoic acid, 95% on the cardiovascular system, as well as its potential use as an anti-inflammatory agent. Additionally, further research could be conducted to study the effects of 2-(2,3-Dichlorophenyl)-6-methylbenzoic acid, 95% on the endocrine system. Finally, further research could be conducted to study the potential therapeutic applications of 2-(2,3-Dichlorophenyl)-6-methylbenzoic acid, 95%, such as its potential use in the treatment of certain diseases.

Synthesis Methods

2-(2,3-Dichlorophenyl)-6-methylbenzoic acid, 95% is synthesized by a reaction between 2,3-dichlorobenzoic acid and 6-methylbenzene-1,3-diol. This reaction is catalyzed by an acid, such as hydrochloric acid. The resulting product is a white crystalline solid with a melting point of 146-148°C.

Properties

IUPAC Name

2-(2,3-dichlorophenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-4-2-5-9(12(8)14(17)18)10-6-3-7-11(15)13(10)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIFJZLNMSMKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691177
Record name 2',3'-Dichloro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-82-1
Record name 2',3'-Dichloro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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